MEK1/2 Kinase Inhibition: Potency Comparison with Non-Halogenated Parent Scaffold
3-Iodo-1-methyl-1H-indazol-5-amine demonstrates measurable MEK1/2 inhibitory activity with an IC₅₀ of 97 nM in rat IEC6 cells assessed via ERK1/2 loop phosphorylation [1]. In contrast, the non-iodinated parent scaffold 1-methyl-1H-indazol-5-amine (CAS 50593-24-3) shows no reported MEK1/2 inhibition in the same assay context, suggesting the 3-iodo substituent contributes to target engagement either through direct binding interactions or conformational effects on the indazole core.
| Evidence Dimension | MEK1/2 kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 97 nM |
| Comparator Or Baseline | 1-Methyl-1H-indazol-5-amine (non-iodinated parent): No reported MEK1/2 inhibition in comparable assay context |
| Quantified Difference | Not applicable (presence vs. absence of activity) |
| Conditions | Rat IEC6 cells; ERK1/2 loop phosphorylation assay; dosed 30 min before 10% serum stimulation |
Why This Matters
This is the only compound in the 1-methyl-1H-indazol-5-amine series with documented MEK1/2 kinase inhibition data, establishing it as a distinct starting point for kinase-targeted medicinal chemistry programs.
- [1] BindingDB. BDBM50498018 / CHEMBL3326331. IC₅₀: 97 nM against MEK1/2 in rat IEC6 cells. University of Gothenburg; curated by ChEMBL. View Source
